Cas no 340-52-3 (nitromethaqualone)

Nitromethaqualone is a synthetic quinazolinone derivative structurally related to methaqualone, featuring a nitro group substitution. This modification enhances its binding affinity to GABA_A receptors, potentially altering its pharmacological profile compared to the parent compound. Preliminary studies suggest nitromethaqualone exhibits sedative-hypnotic properties, though its precise pharmacokinetics and pharmacodynamics remain under investigation. The nitro group may influence metabolic stability and bioavailability, warranting further research into its therapeutic potential and safety profile. As a research chemical, nitromethaqualone is primarily of interest in neuropharmacology for studying GABAergic modulation and structure-activity relationships in quinazolinone derivatives.
nitromethaqualone structure
nitromethaqualone structure
Product Name:nitromethaqualone
CAS No:340-52-3
MF:C16H13N3O4
MW:311.292123556137
CID:918723
PubChem ID:63339
Update Time:2025-10-31

nitromethaqualone Chemical and Physical Properties

Names and Identifiers

    • nitromethaqualone
    • 3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one
    • 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone #
    • 4(3H)-Quinazolinone, 3-(2-methoxy-4-nitrophenyl)-2-methyl-
    • 7G855468ZM
    • 2-methyl-3-(o-methoxy-p-nitrophenyl)-4-quinazolone
    • UNII-7G855468ZM
    • 4(1H)-Quinazolinone, 3-(2-methoxy-4-nitrophenyl)-2-methyl-
    • Parnox
    • 4(3H)-Quinazolinone, 2-methyl-3-(4-nitro-o-anisyl)-
    • 2-Methyl-3-(2-methoxy-4-nitrophenyl)quinazolin-4-one
    • Nitrometaqualone
    • 5-24-03-00145 (Beilstein Handbook Reference)
    • 2-Methyl-3-(2-methoxy-4-nitrophenyl)chinazolon-4
    • 2-Methyl-3-(2-methoxy-4-nitrophenyl)chinazolon-4 [German]
    • BRN 0897371
    • Q7041485
    • 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone
    • DTXSID80187601
    • RZHHDMJWDYJXAW-UHFFFAOYSA-N
    • SCHEMBL16334540
    • 340-52-3
    • CHI 26
    • 2-METHYL-3-(2-METHOXY-4-NITROPHENYL)-4(3H)-QUINAZOLINONE
    • Inchi: 1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3
    • InChI Key: RZHHDMJWDYJXAW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1N1C(C2C=CC=CC=2N=C1C)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 311.09069
  • Monoisotopic Mass: 311.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • PSA: 85.04

nitromethaqualone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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A2B Chem LLC
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1PlusChem
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Additional information on nitromethaqualone

Nitromethaqualone (CAS No. 340-52-3): An Overview of Its Chemical Properties and Applications

Nitromethaqualone (CAS No. 340-52-3) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique properties and potential applications. This compound, also known as 2-(nitromethyl)-N,N-dimethylbenzene-1,4-diamine, is a derivative of methaqualone, a well-known sedative and hypnotic agent. In this article, we will delve into the chemical structure, synthesis methods, pharmacological effects, and recent research developments surrounding nitromethaqualone.

The chemical structure of nitromethaqualone is characterized by a benzene ring with two amine groups at the 1 and 4 positions, and a nitromethyl group attached to the benzene ring. This unique arrangement contributes to its distinct chemical and biological properties. The compound can be synthesized through various methods, including nitration of methaqualone or direct synthesis from benzene derivatives. The precise synthesis route often depends on the specific application and desired purity level.

In terms of physical properties, nitromethaqualone is typically a white crystalline solid with a melting point ranging from 160 to 165°C. It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water. These properties make it suitable for various laboratory and industrial applications where solubility and stability are critical factors.

Recent research has focused on the pharmacological effects of nitromethaqualone. Studies have shown that it exhibits sedative and hypnotic properties similar to those of methaqualone but with some distinct differences. For instance, nitromethaqualone has been found to have a higher affinity for certain receptors in the central nervous system (CNS), which may contribute to its enhanced efficacy in inducing sleep and reducing anxiety. However, these effects are still under investigation, and more research is needed to fully understand the mechanisms involved.

The potential therapeutic applications of nitromethaqualone are an area of active research. Preliminary studies suggest that it may have utility in treating insomnia, anxiety disorders, and other conditions characterized by CNS hyperactivity. However, it is important to note that these findings are preliminary, and further clinical trials are necessary to establish its safety and efficacy in human subjects.

In addition to its potential therapeutic uses, nitromethaqualone has also been studied for its potential as a research tool in neuroscience. Its ability to modulate specific receptors in the CNS makes it valuable for investigating the underlying mechanisms of sleep regulation and anxiety disorders. Researchers have used nitromethaqualone in animal models to gain insights into the neural pathways involved in these conditions.

The safety profile of nitromethaqualone is another important consideration. While it shows promise as a therapeutic agent, concerns about potential side effects and long-term safety must be addressed. Preclinical studies have indicated that high doses of nitromethaqualone can cause adverse effects such as respiratory depression and cardiovascular changes. Therefore, careful dosing and monitoring are essential when using this compound in both research and clinical settings.

In conclusion, nitromethaqualone (CAS No. 340-52-3) is a fascinating compound with unique chemical properties and potential applications in pharmacology and neuroscience. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As more data becomes available, it is likely that nitromethaqualone will play an increasingly important role in both basic research and clinical practice.

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